3-Deoxy-ile-5-ala-amaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deoxy-ile-5-ala-amaninamide is a complex cyclic peptide known for its potent biological activity. This compound is a member of the amatoxins family, which are toxins found in certain species of mushrooms, such as Amanita phalloides (Death Cap) and Galerina marginata .
Vorbereitungsmethoden
The synthesis of 3-Deoxy-ile-5-ala-amaninamide involves complex peptide synthesis techniques. The synthetic route typically includes the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) followed by cyclization to form the cyclic structure. The reaction conditions often involve the use of protecting groups to prevent side reactions and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
3-Deoxy-ile-5-ala-amaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its interactions with cellular components and its role in cellular processes.
Medicine: Studied for its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The compound exerts its effects by inhibiting RNA polymerase II, an enzyme crucial for the transcription of DNA into messenger RNA (mRNA). This inhibition disrupts protein synthesis, leading to cell death. The molecular targets include the active site of RNA polymerase II, where the compound binds and prevents the elongation of the RNA chain .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other amatoxins such as alpha-amanitin and beta-amanitin. These compounds share a similar cyclic peptide structure and mechanism of action but differ in their specific amino acid sequences and toxicity levels. 3-Deoxy-ile-5-ala-amaninamide is unique due to its specific structural features and potent biological activity .
Eigenschaften
CAS-Nummer |
78897-51-5 |
---|---|
Molekularformel |
C40H56N10O10S |
Molekulargewicht |
869 g/mol |
IUPAC-Name |
2-[13,34-di(butan-2-yl)-8-hydroxy-37-methyl-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C40H56N10O10S/c1-6-18(3)31-37(58)42-15-30(53)44-27-17-61-39-23(22-10-8-9-11-24(22)47-39)13-25(34(55)43-20(5)33(54)48-31)45-38(59)32(19(4)7-2)49-36(57)28-12-21(51)16-50(28)40(60)26(14-29(41)52)46-35(27)56/h8-11,18-21,25-28,31-32,47,51H,6-7,12-17H2,1-5H3,(H2,41,52)(H,42,58)(H,43,55)(H,44,53)(H,45,59)(H,46,56)(H,48,54)(H,49,57) |
InChI-Schlüssel |
ZIHFETPUBFUNLK-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NC(C(=O)N1)C)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CC)C5=CC=CC=C5N3 |
Kanonische SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NC(C(=O)N1)C)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CC)C5=CC=CC=C5N3 |
Synonyme |
3-deoxy-Ile-5-Ala-amaninamide amaninamide, deoxy-Ile(3)-Ala(5)- amaninamide, deoxyisoleucyl(3)-alanine(5)- S-deoxo-Ile(3)-Ala(5)-amaninamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.